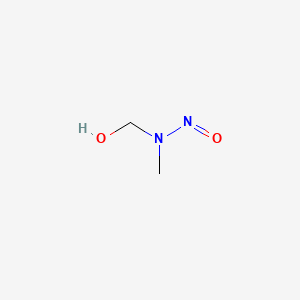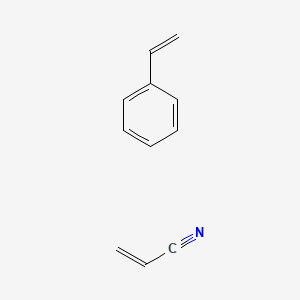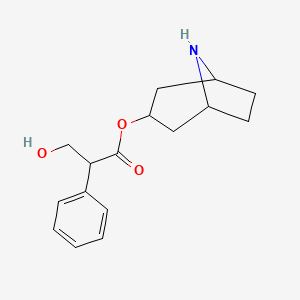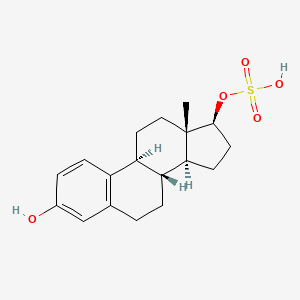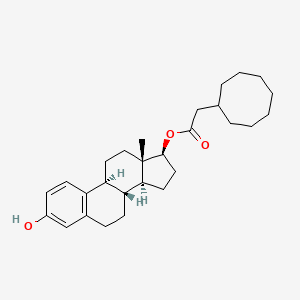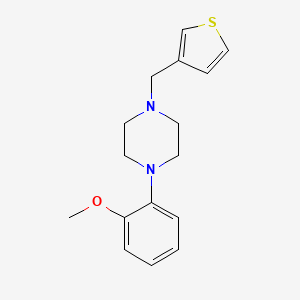
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-(3-thiophenylmethyl)piperazine is a member of piperazines.
Scientific Research Applications
Serotonin Antagonist Properties
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a variant of the compound , is noted for its high affinity as a 5-HT1A serotonin antagonist. Studies focused on achieving better selectivity for 5-HT1A over alpha 1-adrenergic receptors. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity for 5-HT1A sites with significantly improved selectivity (Raghupathi et al., 1991).
PET Imaging and Serotonergic Neurotransmission
[18F]p-MPPF, a derivative of the compound, has been utilized in positron emission tomography (PET) to study serotonergic neurotransmission. This includes comprehensive research involving chemistry, radiochemistry, animal and human studies, toxicity, and metabolism, demonstrating its potential in neurological research (Plenevaux et al., 2000).
Nanoparticle Conjugation for Optical Imaging
Methoxyphenyl piperazine, a key component of the compound, has been explored for its potential in targeted optical imaging. Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for application as optical imaging agents, demonstrating a novel approach in medical imaging technologies (Chaturvedi et al., 2018).
Potential in Anticonvulsant Compounds
Research into new kojic acid derivatives with potential anticonvulsant properties included the synthesis of compounds with 1-(2-methoxyphenyl)piperazine. This highlights its potential utility in developing new treatments for conditions like epilepsy (Aytemir et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of new classes of non-nucleoside inhibitors. This signifies its potential application in antiviral drug development (Romero et al., 1994).
Fluorescent Ligands for Receptor Visualization
1-(2-Methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research is significant for visualizing receptor expressions and interactions in biological studies (Lacivita et al., 2009).
properties
Product Name |
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
WYWZGBZCYGPUTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



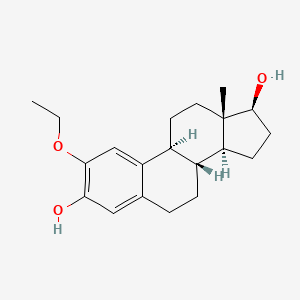
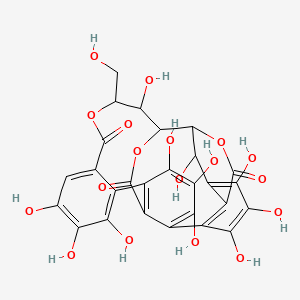
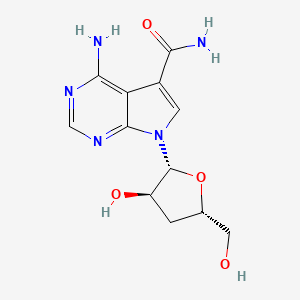
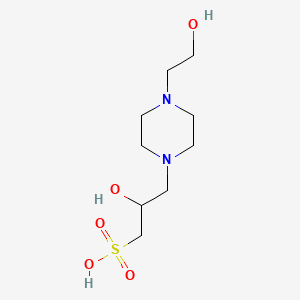
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
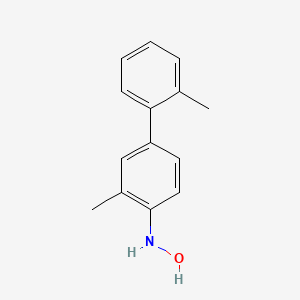

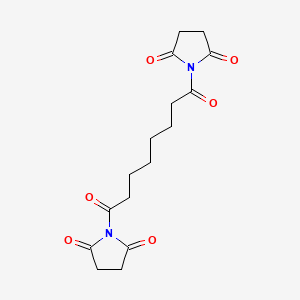
![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
